molecular formula C16H16ClFN2O3S B4955391 N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide

N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B4955391
M. Wt: 370.8 g/mol
InChI Key: IURXIHCZAGXXNU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide is a synthetic organic compound It is characterized by the presence of chloro, methyl, fluoro, and sulfonyl groups attached to an aniline and acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide typically involves multiple steps:

    Formation of the aniline derivative: Starting with 3-chloro-4-methylaniline, the compound is reacted with appropriate reagents to introduce the fluoro and sulfonyl groups.

    Acetamide formation: The modified aniline is then reacted with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the aniline nitrogen.

    Reduction: Reduction reactions could target the nitro group if present or reduce the sulfonyl group.

    Substitution: Halogen atoms like chlorine and fluorine can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide could have several research applications:

    Medicinal Chemistry: Potential as a pharmaceutical intermediate or active ingredient.

    Materials Science: Use in the development of new materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential as a biochemical tool.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)acetamide
  • N-(4-fluoro-N-methylsulfonylanilino)acetamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c1-11-3-6-13(9-15(11)17)19-16(21)10-20(24(2,22)23)14-7-4-12(18)5-8-14/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURXIHCZAGXXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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